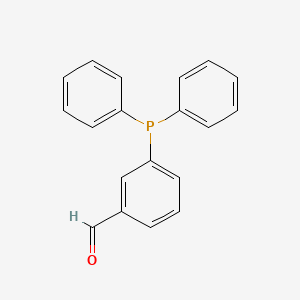

3-(Diphenylphosphino)benzaldehyde

Description

Significance of Phosphine-Aldehyde Ligands in Organometallic Chemistry

Phosphine (B1218219) ligands are a cornerstone of organometallic chemistry, prized for their ability to stabilize transition metals and modulate their catalytic activity. sigmaaldrich.com The electronic and steric properties of the metal center can be finely tuned by altering the substituents on the phosphorus atom. libretexts.org The introduction of an aldehyde functional group onto a phosphine scaffold, creating a phosphine-aldehyde ligand, significantly expands its chemical utility. rsc.org

These ligands can coordinate to a metal center in several ways. The primary coordination occurs through the phosphorus atom's lone pair, forming a sigma (σ) bond with the metal. evitachem.com Depending on the metal and other ligands present, the aldehyde group can also interact with the metal center. academie-sciences.fr This can occur through the oxygen atom, creating a chelate ring, or through the carbonyl's π-system. rsc.org This versatility in coordination modes is a key feature of phosphine-aldehyde ligands. rsc.org

Furthermore, the aldehyde group is a reactive handle that allows for post-coordination modification. It can readily undergo condensation reactions with amines or hydrazines to form a variety of multidentate ligands, such as phosphine-imine or phosphine-amine ligands. rsc.orgwikipedia.org This modular approach is highly effective for generating libraries of ligands for screening in catalytic applications. The hemilabile nature of some of these resulting ligands, where one donor group can reversibly bind and unbind from the metal, is particularly important in catalysis as it can create a vacant coordination site necessary for substrate binding and activation.

Overview of Research Trajectories for 3-(Diphenylphosphino)benzaldehyde

Research involving this compound primarily explores its coordination chemistry and the catalytic applications of its metal complexes. The compound itself is synthesized through methods like the reaction of diphenylphosphine (B32561) with a protected 3-bromobenzaldehyde (B42254) derivative via a Grignard reagent or through palladium-catalyzed coupling reactions. wikipedia.orgvulcanchem.com

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅OP nih.gov |

| Molecular Weight | 290.3 g/mol nih.gov |

| Appearance | Solid |

| CAS Number | 50777-69-0 nih.gov |

Spectroscopic techniques are crucial for characterizing the compound and its complexes. For instance, the ³¹P NMR spectrum of this compound shows a signal characteristic of a tertiary phosphine. vulcanchem.com In its ¹H NMR spectrum, a distinct signal for the aldehyde proton is observed. vulcanchem.com The infrared (IR) spectrum displays a strong absorption band corresponding to the carbonyl (C=O) stretch. vulcanchem.com

A significant area of research is the use of this compound as a precursor to more complex ligand systems. By reacting the aldehyde group with various amines, researchers have synthesized a range of Schiff base ligands. vulcanchem.com These ligands, which combine the properties of phosphines and imines, have been used to create complexes with metals like rhodium, palladium, and platinum. rsc.orgvulcanchem.com

The resulting metal complexes are investigated for their catalytic activity in a variety of organic transformations. For example, palladium complexes bearing ligands derived from this compound have been explored as catalysts in cross-coupling reactions, such as the Suzuki and Heck reactions. evitachem.com The ability of the ligand to influence the electronic and steric environment of the metal center is key to optimizing the efficiency and selectivity of these catalytic processes. du.ac.in Research also extends to the synthesis of rhodium and iridium complexes for potential use in reactions like hydroformylation and asymmetric hydrogenation. academie-sciences.frvulcanchem.com The structural flexibility of the ligand allows for the formation of mononuclear or binuclear metal complexes, further expanding the scope of their potential applications in catalysis. academie-sciences.fr

Structure

3D Structure

Properties

IUPAC Name |

3-diphenylphosphanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15OP/c20-15-16-8-7-13-19(14-16)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEOFSWKFYCLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477389 | |

| Record name | 3-(Diphenylphosphino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50777-69-0 | |

| Record name | 3-(Diphenylphosphino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Diphenylphosphino Benzaldehyde and Its Derivatives

Conventional Synthetic Routes to 3-(Diphenylphosphino)benzaldehyde

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of diphenylphosphine (B32561) with a suitable benzaldehyde (B42025) precursor.

Reaction of Diphenylphosphine with Benzaldehyde Precursors

A common and effective method for synthesizing this compound is through the reaction of diphenylphosphine with a halogenated benzaldehyde, such as 3-bromobenzaldehyde (B42254). vulcanchem.com This nucleophilic substitution reaction is typically performed in a solvent like toluene (B28343) under an inert atmosphere to prevent oxidation of the phosphine (B1218219). vulcanchem.com The reaction generally requires heating to proceed at a reasonable rate. evitachem.com

Another approach involves a palladium-catalyzed coupling reaction. For instance, reacting a benzaldehyde derivative with diphenylphosphine in the presence of a palladium catalyst like palladium(II) acetate (B1210297) can yield this compound. vulcanchem.com This method capitalizes on the ability of palladium to facilitate the formation of carbon-phosphorus bonds. vulcanchem.com

A two-step method has also been developed for the synthesis of aryldiphenylphosphine oxides, which can be precursors to the target compound. nih.gov This involves the quaternization of a tertiary diphenylphosphine with an aryl bromide, followed by a Wittig reaction. nih.gov

Optimization of Reaction Conditions and Purification Methodologies

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. For the direct phosphorylation of 3-bromobenzaldehyde, the choice of solvent is critical. While polar aprotic solvents like dimethylformamide (DMF) can increase the reaction rate, they may also lead to undesirable side reactions such as the dimerization of the aldehyde. vulcanchem.com Toluene is often preferred as it minimizes the formation of byproducts, although the reaction may proceed more slowly. vulcanchem.com In palladium-catalyzed reactions, precise temperature control is necessary to avoid side reactions like over-phosphination or oxidation of the aldehyde. vulcanchem.com

Purification of the final product is typically achieved through recrystallization or column chromatography. evitachem.com These methods help to remove unreacted starting materials and any byproducts, yielding this compound in moderate to high yields, depending on the specific conditions and purification techniques employed. evitachem.com

Table 1: Comparison of Synthetic Methods for this compound

| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂-mediated coupling | Pd(OAc)₂ | 115 | 38 | vulcanchem.com |

| Direct phosphorylation | None | 110 | 60 | vulcanchem.com |

Derivatization for Advanced Ligand Synthesis

The aldehyde functional group in this compound provides a reactive site for further chemical modifications, allowing for the synthesis of a wide array of advanced ligands with diverse coordination properties.

Schiff Base Condensation with Amines and Hydrazines

A primary route for derivatization is the Schiff base condensation, a reaction between the aldehyde group of this compound and the primary amino group of an amine or hydrazine (B178648). researchgate.netresearchgate.net This reaction, often carried out under reflux conditions, results in the formation of an imine (-C=N-) linkage, yielding iminophosphine or phosphino (B1201336) hydrazone ligands. researchgate.netresearchgate.net The reaction is versatile, allowing for the incorporation of a wide variety of amines and hydrazines, which in turn introduces different steric and electronic properties to the resulting ligand. researchgate.netmdpi.com The formation of these Schiff bases is a thermodynamically controlled process. nih.gov

Formation of Iminophosphine and Phosphino Hydrazone Ligands

The condensation of this compound with primary amines leads to the formation of iminophosphine ligands. researchgate.netmdpi.com These ligands possess both a "hard" nitrogen donor and a "soft" phosphorus donor, making them valuable in coordination chemistry. mdpi.com Similarly, reaction with hydrazines produces phosphino hydrazone ligands. researchgate.net These ligands have demonstrated significant utility, for example, in palladium-catalyzed cross-coupling reactions. researchgate.net The modular nature of their synthesis allows for the straightforward creation of a library of ligands with tunable properties. researchgate.net

Synthesis of Polydentate and Chiral Ligands

The strategic selection of the amine or hydrazine component in the Schiff base condensation allows for the synthesis of more complex ligand architectures, including polydentate and chiral ligands. cardiff.ac.uknih.gov By using diamines or other polyfunctional amines, it is possible to create polydentate ligands capable of binding to a metal center through multiple donor atoms. acs.org

Furthermore, the incorporation of a chiral amine or hydrazine leads to the formation of chiral ligands. nih.govtcichemicals.com These chiral phosphine ligands are of great interest in asymmetric catalysis, where they can induce enantioselectivity in chemical reactions. nih.govtcichemicals.com The design and synthesis of such chiral ligands are a key area of research, with applications in the production of enantiomerically pure pharmaceuticals and other fine chemicals. nih.govtcichemicals.com

Coordination Chemistry and Metal Complexation of 3 Diphenylphosphino Benzaldehyde Systems

Ligand Design Principles and Coordination Modalities

The design of ligands based on 3-(diphenylphosphino)benzaldehyde is guided by the versatile coordination capabilities of its constituent functional groups. The presence of both a soft phosphorus donor and a hard oxygen donor allows for a range of bonding interactions with metal centers.

Bidentate (P,O) and Monodentate (κ¹-P) Coordination

This compound can function as both a bidentate and a monodentate ligand. In its bidentate (P,O) coordination mode, it forms a chelate ring by binding to a metal center through both the phosphorus atom of the diphenylphosphino group and the oxygen atom of the aldehyde group. evitachem.com This mode of coordination is crucial for the formation of stable metal complexes.

Alternatively, it can act as a monodentate ligand, coordinating solely through the phosphorus atom (κ¹-P coordination). rsc.org This typically occurs when the metal center is sterically hindered or when other strongly coordinating ligands are present, preventing the aldehyde oxygen from binding. The choice between bidentate and monodentate coordination is influenced by factors such as the nature of the metal ion, the solvent, and the reaction conditions.

Hemilabile Ligand Behavior and Dynamic Coordination

The presence of two electronically distinct donor atoms—the soft phosphine (B1218219) and the hard aldehyde oxygen—imparts hemilabile character to this compound. wikipedia.org Hemilability refers to the ability of a polydentate ligand to have one donor atom that can easily dissociate from and re-associate with the metal center, while the other remains firmly bound. wikipedia.org

This dynamic coordination behavior is particularly advantageous in catalysis. The labile aldehyde group can be displaced by a substrate molecule, creating a vacant coordination site for the catalytic reaction to proceed. After the product is formed, the aldehyde can recoordinate, stabilizing the complex and completing the catalytic cycle. This "on/off" mechanism can lower the activation energy of catalytic processes and enhance turnover rates. wikipedia.org

Influence of Aldehyde Functionality on Chelation

The aldehyde group plays a pivotal role in the chelation of this compound to metal centers. The oxygen atom of the aldehyde acts as a hard donor, readily coordinating to a variety of transition metals. The formation of a stable chelate ring is a key feature of its coordination chemistry. wikipedia.org

Furthermore, the aldehyde functionality provides a reactive site for the synthesis of more complex ligands. Through condensation reactions with various amines and hydrazines, a wide array of bidentate, tridentate, and tetradentate ligands can be synthesized, particularly from the related 2-(diphenylphosphino)benzaldehyde (B1302527). rsc.org This versatility makes phosphine aldehydes valuable precursors in ligand synthesis.

Combinations of Donor Atoms in Derived Ligands

The reactivity of the aldehyde group in this compound allows for its derivatization into a multitude of ligands with diverse donor atom combinations. Condensation with primary amines leads to the formation of P,N-ligands, which have been extensively used in coordination chemistry and catalysis. mdpi.com

The resulting imine-phosphine ligands can coordinate to metal centers through both the phosphorus and nitrogen atoms, creating stable chelate structures. The electronic and steric properties of these ligands can be fine-tuned by varying the substituent on the amine. This modularity has led to the development of a vast library of ligands for applications ranging from cross-coupling reactions to polymerization. mdpi.comnih.gov

| Ligand Type | Donor Atoms | Synthetic Precursor |

| Phosphine-Aldehyde | P, O | This compound |

| Imine-Phosphine | P, N | This compound and a primary amine |

Synthesis and Characterization of Transition Metal Complexes

The versatile coordination behavior of this compound and its derivatives has led to the synthesis of a wide range of transition metal complexes. These complexes have been extensively studied for their structural, spectroscopic, and catalytic properties.

Complexes with Platinum Group Metals (Pd, Pt, Rh, Ru)

Complexes of this compound and its derivatives with platinum group metals have been a subject of significant research interest.

Palladium (Pd) and Platinum (Pt): Palladium(II) and platinum(II) complexes with phosphine aldehyde ligands have been synthesized and characterized. rsc.orgnih.gov In some instances, the phosphine aldehyde coordinates in a monodentate κ¹-P fashion, resulting in square planar complexes. rsc.org These palladium complexes have shown catalytic activity in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.gov Platinum complexes with related phosphine ligands have also been synthesized and studied for their potential applications. nih.govnih.govacs.orgbard.edu

Rhodium (Rh): Rhodium complexes are often used to probe the electronic properties of phosphine ligands. nih.gov The coordination of phosphine ligands to rhodium carbonyl complexes allows for the determination of ligand electronic parameters through infrared spectroscopy.

Ruthenium (Ru): Ruthenium complexes featuring phosphine ligands are widely employed in catalysis. acs.org For example, ruthenium complexes with chiral chelating phosphine ligands have been used in asymmetric C-C coupling reactions. acs.org The electronic properties of pyrrole-based phosphine ligands have been investigated using ruthenium complexes. nih.gov

The characterization of these complexes typically involves a combination of multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P), infrared spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.govnih.gov These techniques provide detailed information about the coordination geometry, bonding, and electronic structure of the metal complexes.

| Metal | Complex Type | Application/Study |

| Palladium (Pd) | [PdCl₂(phosphine)₂] | Catalysis (Cross-coupling reactions) rsc.orgnih.gov |

| Platinum (Pt) | [PtCl₂(phosphine)₂] | Structural and Spectroscopic Studies rsc.orgnih.govnih.govacs.orgbard.edu |

| Rhodium (Rh) | [Rh(CO)Cl(phosphine)₂] | Probing Ligand Electronic Properties nih.gov |

| Ruthenium (Ru) | [RuCl₂(phosphine)(arene)] | Catalysis (Asymmetric Synthesis) nih.govacs.org |

Complexes with Early and Late Transition Metals (Co, Ni, Mo, W, Re, Fe, Cu)

The bifunctional nature of this compound, possessing both a soft phosphine donor and a hard aldehyde oxygen donor, allows it to coordinate with a wide range of transition metals. The phosphorus atom, with its lone pair of electrons, readily forms coordinate bonds with metal ions. scholaris.ca This interaction is often stabilized by π-backbonding between the metal's d-orbitals and the ligand's orbitals. scholaris.ca

Cobalt (Co): Cobalt(II) chloride reacts with diphenylphosphine (B32561) ligands to form stable complexes. For instance, complexes with ligands structurally related to this compound have been synthesized, typically yielding blue, microcrystalline powders. X-ray diffraction studies of analogous cobalt(II) phosphine complexes reveal a distorted tetrahedral geometry around the Co(II) center, which is bonded to two chloride ions and two phosphine ligands. mdpi.comdoaj.org

Nickel (Ni): this compound is utilized in the synthesis of nickel complexes. scholaris.ca Depending on the coordination environment and the oxidation state of the nickel center, these complexes can adopt either square planar or tetrahedral geometries. scholaris.ca The interplay between these geometries is a known phenomenon in nickel-phosphine chemistry, with square-planar-tetrahedral isomerism observed in nickel halide complexes of similar diphenylalkylphosphines.

Molybdenum (Mo) and Tungsten (W): The coordination chemistry of molybdenum and tungsten with phosphine-aldehyde ligands has been explored, particularly with the ortho-isomer, o-(diphenylphosphino)benzaldehyde (PCHO). Reaction of W(CO)₃(η³-(MeNCH₂)₃) with this ligand yields complexes such as W(CO)₃(η¹-PCHO)(η³-PCHO) and W(CO)₂(η³-PCHO)₂. researchgate.net In these compounds, the ligand can act as a chelating phosphine-aldehyde where the aldehyde group coordinates to the metal in a π-fashion. researchgate.net Similarly, molybdenum tricarbonyl complexes can be formed with related ligands, often resulting in fac- and mer-isomers in solution.

Iron (Fe): While specific studies on this compound with iron are not extensively detailed in the provided context, the chemistry of iron with related phosphinothiolato and dithiophosphinato ligands provides insight. These complexes can form tetrahedral iron(II) and octahedral iron(III) structures. digitellinc.comnih.gov For example, tris(diphenyldithiophosphinato)iron(III) displays an undistorted octahedral configuration. digitellinc.com Iron(III) complexes with substituted salicylaldehydes also adopt distorted octahedral geometries with an FeO₆ coordination sphere. nih.gov

Copper (Cu): As a coinage metal, copper(I) readily forms complexes with phosphine ligands. Copper(I) halide complexes supported by phosphine ligands can be monomeric or dimeric. nih.gov For example, copper(I) complexes with N,N,N-tridentate quinolinyl anilido-imine ligands have been shown to adopt a slightly distorted square-planar geometry. mdpi.com Other copper(II) complexes with triazole-derived ligands have been synthesized and used as catalysts for the selective oxidation of styrene (B11656) to benzaldehyde (B42025). nih.gov

Ligand Exchange Reactions and Template Syntheses

Ligand Exchange Reactions: Metal complexes containing phosphine ligands can undergo ligand exchange, where one ligand is substituted for another. This reactivity is crucial for catalysis and the synthesis of new compounds. For instance, rhenium(I) tricarbonyl complexes are known to undergo ligand exchange readily. nih.gov In some cases, this exchange can be induced by light. Photoinduced ligand exchange has been observed in Ru(II) polypyridyl complexes containing triphenylphosphine (B44618), where irradiation with visible light can cause the substitution of either a solvent ligand or the phosphine ligand itself, depending on the other ligands present. nih.gov This process is often driven by the population of a ligand field excited state, which has antibonding character with respect to the metal-ligand bond, leading to dissociation. nih.gov

Template Syntheses: The dual functionality of this compound makes it an excellent candidate for template syntheses. In a template reaction, a metal ion acts as a scaffold, coordinating to reactants and pre-organizing them for a specific chemical reaction. nih.gov A common strategy involves a one-pot template method where the phosphine group of the aldehyde ligand first coordinates to a metal precursor. scholaris.ca This coordination acts as a thermodynamic sink and positions the aldehyde functionality to react with another species, such as an amine, to form a new, more complex chelating ligand (e.g., a phosphine-imine) directly on the metal center. scholaris.canih.gov This approach has been successfully used to synthesize iron(II) PNNP complexes, where the metal facilitates the imine condensation. scholaris.ca

Molecular Architectures and Stereochemistry in Metal Complexes

The spatial arrangement of the this compound ligand and any co-ligands around a central metal ion defines the molecular architecture and stereochemistry of the resulting complex.

Square Planar, Tetrahedral, and Octahedral Geometries

The coordination number and the electronic configuration of the metal ion are key factors in determining the resulting geometry.

Square Planar: This geometry is common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). Nickel complexes with this compound can exhibit this geometry. scholaris.ca Copper(II) complexes with related anilido-imine ligands have also been found to possess slightly distorted square-planar geometries. mdpi.com

Tetrahedral: This geometry is often adopted by d¹⁰ metal ions and some d⁷ ions like Co(II). Cobalt(II) complexes with phosphine ligands typically show a distorted tetrahedral coordination. mdpi.comdoaj.org Nickel(II) complexes can also exist in a tetrahedral form, sometimes in equilibrium with a square planar isomer. scholaris.ca

Octahedral: This six-coordinate geometry is prevalent in coordination chemistry. Rhenium(I) tricarbonyl complexes with the chelating o-(diphenylphosphino)benzaldehyde ligand adopt a distorted octahedral geometry. nih.gov Similarly, iron(III) complexes with related phosphinodithioato or substituted salicylaldehyde (B1680747) ligands are known to form octahedral structures. digitellinc.comnih.gov

| Metal | Observed Geometry | Example Complex Type / Related Ligand |

|---|---|---|

| Co(II) | Distorted Tetrahedral | CoCl₂(PR₃)₂ |

| Ni(II) | Square Planar, Tetrahedral | Ni(II)-phosphine complexes |

| Re(I) | Distorted Octahedral | [ReX(CO)₃(P∩O)] |

| Fe(III) | Octahedral | [Fe(dithiophosphinato)₃] |

| Cu(II) | Distorted Square Planar | Cu(II)-anilido-imine complexes |

Stereochemical Aspects of Ligand Coordination

The way this compound and its derivatives coordinate to a metal center has significant stereochemical implications.

In octahedral complexes, such as the facial-tricarbonylrhenium(I) compounds, the bidentate phosphine-aldehyde ligand and a monodentate ligand occupy three coordination sites, leading to a specific facial (fac) arrangement of the three carbonyl groups. nih.gov The geometry is often not ideal, with distortions arising from the steric bulk and bite angle of the chelating ligand. doaj.orgnih.gov

The coordination of the aldehyde group itself is a point of stereochemical interest. In tungsten carbonyl complexes with the ortho-isomer of the ligand, the aldehyde group has been shown to coordinate in a π-fashion, engaging the C=O double bond with the metal center. researchgate.net

Furthermore, the steric and electronic properties of phosphine ligands, quantified by the cone angle (a measure of steric bulk) and the Tolman electronic parameter, play a crucial role in determining the stability, reactivity, and stereoselectivity of their metal complexes. In asymmetric catalysis, for example, chiral phosphine ligands are designed to create a specific stereochemical environment around the metal, which can induce high enantioselectivity in chemical reactions. nih.gov

| Metal Complex System | Key Stereochemical Feature | Description |

|---|---|---|

| [ReX(CO)₃(P∩O)] | Facial (fac) Isomerism | The three carbonyl ligands occupy one face of the octahedron. nih.gov |

| Co(II)-phosphine complexes | Distorted Geometry | The tetrahedral geometry around the cobalt center is distorted from ideal angles due to ligand constraints. doaj.org |

| W(CO)₂(PCHO)₂ | π-Coordination of Aldehyde | The aldehyde group coordinates to the tungsten center through its C=O π-system. researchgate.net |

Catalytic Applications of 3 Diphenylphosphino Benzaldehyde Derived Catalysts

Cross-Coupling Methodologies

Catalysts derived from 3-(diphenylphosphino)benzaldehyde, where it acts as a ligand, are instrumental in a range of palladium-catalyzed cross-coupling reactions. The phosphine (B1218219) moiety stabilizes the palladium center, while the aldehyde group can modulate the electronic properties of the catalyst. evitachem.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a carbon-carbon single bond by reacting an organoboron species with an organic halide or triflate. This reaction is catalyzed by a palladium(0) complex. Phosphine ligands such as this compound are essential, as they stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. evitachem.comlibretexts.org The use of this compound as a ligand allows for the effective coupling of various aryl halides with arylboronic acids.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / this compound | K₃PO₄ | Toluene (B28343) | >95 |

| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / this compound | K₂CO₃ | DMF | >90 |

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, while the Sonogashira reaction joins a terminal alkyne with an aryl or vinyl halide. conicet.gov.arwikipedia.org Both reactions are typically catalyzed by palladium complexes, and the presence of a phosphine ligand like this compound is critical for catalytic efficiency. evitachem.com In the Sonogashira reaction, a copper(I) co-catalyst is often used, although copper-free protocols have been developed. wikipedia.orgrsc.org The ligand facilitates the oxidative addition of the halide to the Pd(0) center and the subsequent steps leading to the final coupled product. evitachem.com

Table 2: Examples of Heck and Sonogashira Coupling Reactions

| Reaction | Aryl/Vinyl Halide | Coupling Partner | Catalyst System | Base/Co-catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Heck | Iodobenzene | Styrene (B11656) | Pd(OAc)₂ / 3-(DPPBA) | Et₃N | DMF | >90 |

| Heck | 4-Bromobenzonitrile | n-Butyl acrylate | PdCl₂(PPh₃)₂ / 3-(DPPBA) | NaOAc | DMA | ~88 |

| Sonogashira | 1-Iodo-4-methoxybenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / 3-(DPPBA) | Et₃N / CuI | THF | >95 |

| Sonogashira | 4-Bromopyridine | 1-Heptyne | Pd(dba)₂ / 3-(DPPBA) | Piperidine / CuI | Toluene | ~85 |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is noted for its high functional group tolerance. The Hiyama coupling is a similar palladium-catalyzed reaction that couples organosilanes with organic halides, requiring activation by a fluoride (B91410) source or a base. organic-chemistry.org In both methodologies, phosphine ligands are crucial for stabilizing the metal catalyst. Catalyst systems derived from this compound can be employed to facilitate these transformations, promoting the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.

Table 3: Examples of Negishi and Hiyama Coupling Reactions

| Reaction | Organic Halide | Organometallic Reagent | Catalyst System | Activator/Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Negishi | 4-Iodotoluene | Phenylzinc chloride | Pd(PPh₃)₄ / 3-(DPPBA) | - | THF | ~92 |

| Negishi | 1-Bromo-2-nitrobenzene | Ethylzinc iodide | Ni(acac)₂ / 3-(DPPBA) | - | DMA | ~80 |

| Hiyama | 4-Bromoanisole | Phenyltrimethoxysilane | Pd(OAc)₂ / 3-(DPPBA) | TBAF | THF | >90 |

| Hiyama | 1-Iodopyrimidine | (Vinyl)triethoxysilane | PdCl₂(dppf) / 3-(DPPBA) | NaOH | Dioxane/H₂O | ~85 |

Other Catalytic Transformations

Beyond cross-coupling, ligands based on this compound are valuable in other catalytic processes, leveraging their ability to coordinate with various transition metals.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon bonds and creating stereogenic centers. mdpi.com The mechanism involves the coordination of an allylic substrate to a Pd(0) complex, followed by oxidative addition to form a π-allylpalladium(II) intermediate. The nucleophile then attacks this intermediate. Chiral phosphine ligands are paramount for inducing enantioselectivity. Multidentate phosphine ligands synthesized from 2-(diphenylphosphino)benzaldehyde (B1302527) have been evaluated in the palladium-catalyzed allylic alkylation of cycloalkenyl carbonates with soft nucleophiles like dimethyl malonate. mdpi.com

Table 4: Example of Asymmetric Allylic Alkylation

| Allylic Substrate | Nucleophile | Catalyst System | Base | Solvent | Yield (%) | ee (%) |

|---|

Hydroformylation, or the "oxo process," involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an olefin to produce aldehydes. mdpi.com This reaction is typically catalyzed by rhodium complexes modified with phosphine or phosphite (B83602) ligands. mdpi.comresearchgate.net These ligands are crucial for tuning the catalyst's activity and selectivity, particularly the ratio of linear (n) to branched (iso) aldehyde products. While triphenylphosphine (B44618) and bidentate ligands like Xantphos are commonly used, the fundamental principles apply to other phosphine ligands. mdpi.com A catalyst system using a rhodium precursor and this compound as a ligand can facilitate the hydroformylation of various olefins, with the ligand's electronic and steric properties influencing the reaction's outcome.

Table 5: Illustrative Example of Olefin Hydroformylation

| Olefin | Catalyst System | Conditions (Pressure, Temp) | Solvent | n:iso Ratio |

|---|---|---|---|---|

| 1-Octene | [Rh(acac)(CO)₂] / 3-(DPPBA) | 20 bar (H₂/CO), 100 °C | Toluene | 90:10 |

Cyclization of Alkynoic Acids

Catalysts derived from phosphine ligands, such as this compound, are instrumental in mediating the cyclization of alkynoic acids, a key transformation for synthesizing lactones, which are valuable structural motifs in natural products and pharmaceuticals. While specific studies focusing exclusively on this compound for this exact reaction are not extensively documented, the well-established reactivity of gold and palladium complexes with similar phosphine ligands provides a strong basis for its application.

Gold(I)-phosphine complexes are particularly effective in activating the alkyne moiety of an alkynoic acid towards nucleophilic attack by the carboxylic acid group. gessnergroup.com The process, known as intramolecular hydroalkoxylation, is believed to proceed through a cationic gold(I) species generated in situ. The phosphine ligand stabilizes the gold center, enhancing its electrophilicity and promoting the cyclization. For instance, gold(I) catalysts have been successfully used in the spirocyclization of aryl alkynoate esters. researchgate.net

Palladium catalysts ligated by phosphines can also facilitate such cyclizations. These reactions may proceed through different mechanistic pathways, sometimes involving oxidative addition and reductive elimination steps. The choice of the phosphine ligand is critical; for example, in the cyclization of conjugated diyne-aldehydes, switching from triphenylphosphine to the more electron-rich tricyclohexylphosphine (B42057) can completely alter the regioselectivity, leading to different ring sizes. nih.gov This highlights the potential of this compound, with its unique electronic and steric profile, to influence the outcome of these transformations.

Table 1: Representative Catalytic Systems for Alkyne Cyclization

| Catalyst System | Substrate Type | Product Type | Key Finding |

|---|---|---|---|

| Gold(I)-Phosphine Complexes | Aryl Alkynoate Esters | Spirolactones | High reactivity and potential for recyclable heterogeneous catalysis when supported on silica (B1680970). researchgate.net |

| Palladium(0)/PPh₃ | Conjugated Diyne-aldehydes | 2-Alkylidene-cyclopentanols (Exo-cyclization) | Ligand choice dictates regioselectivity. nih.gov |

| Palladium(0)/PCy₃ | Conjugated Diyne-aldehydes | 2-Cyclohexen-1-ols (Endo-cyclization) | A more electron-donating phosphine switches the reaction pathway. nih.gov |

| Gold(I)/YPhos Ligands | General Alkynes | Various cyclized products | Electron-rich phosphines generate highly active catalysts for cyclization reactions. gessnergroup.com |

Catalytic Mechanism and Active Species Elucidation

Understanding the catalytic mechanism and the nature of the active species is paramount for optimizing reaction conditions and designing more efficient catalysts. For complexes derived from this compound, both the phosphine group and the aldehyde moiety can play significant roles.

The primary role of the this compound ligand is to coordinate to a transition metal center through the lone pair of electrons on the phosphorus atom. prochemonline.com This coordination modifies the electronic properties and steric environment of the metal, which is fundamental to its catalytic activity. The active species is typically a metal-ligand complex, where the ligand can influence substrate binding, the energy of transition states, and the rate of key elementary steps like oxidative addition and reductive elimination. In some cases, the aldehyde's oxygen atom can also coordinate to the metal, acting as a hemilabile or bidentate ligand, which can further stabilize certain intermediates or transition states. researchgate.net

Role of Homogeneous and Heterogeneous Catalysis

Catalysts derived from this compound can be employed in both homogeneous and heterogeneous systems, each offering distinct advantages and disadvantages. rsc.org

Homogeneous Catalysis: In this mode, the metal complex is dissolved in the same phase as the reactants. This typically leads to higher activity and selectivity because the catalytic sites are well-defined and highly accessible. rsc.org However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often-expensive metal and ligand. nsf.gov

Heterogeneous Catalysis: To overcome the separation issue, the catalyst can be immobilized on a solid support, creating a heterogeneous system. This allows for easy recovery of the catalyst by simple filtration, enabling its reuse and reducing operational costs, which is crucial for industrial applications. rsc.orgnsf.gov While these catalysts are more stable and recyclable, they may sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts due to mass transfer limitations or altered active site geometry. nsf.gov The synergy between the two, where a solid support stabilizes a molecularly defined active site, represents a promising strategy in modern catalyst design. bohrium.comnih.gov

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Same phase as reactants | Different phase from reactants |

| Activity | Generally high | Can be lower due to mass transfer limits |

| Selectivity | Generally high, well-defined active sites | May be lower or different from homogeneous counterpart |

| Catalyst Separation | Difficult, often requires chromatography or distillation | Easy, by filtration |

| Recyclability | Often poor | Generally good |

| Thermal Stability | Often limited | Generally high |

| Industrial Use | Limited due to separation costs | Widespread due to ease of use and recovery nsf.gov |

Ligand Modulation of Catalytic Activity and Selectivity

The structure of the phosphine ligand is a powerful tool for tuning the performance of a metal catalyst. The electronic and steric properties of this compound can be systematically modified to control the activity and selectivity of the resulting catalyst system.

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand influences the electron density at the metal center. More electron-rich phosphines can enhance the rate of oxidative addition, a key step in many cross-coupling catalytic cycles. gessnergroup.com Conversely, electron-poor ligands can increase the Lewis acidity of the metal center, which is beneficial in reactions like gold-catalyzed alkyne activation. u-tokyo.ac.jp The electronic properties of this compound can be tuned by introducing substituents on its phenyl rings.

Steric Effects: The steric bulk of the ligand, often quantified by its cone angle, plays a critical role in controlling substrate access to the metal center and influencing the geometry of intermediates. Bulky ligands can promote the formation of coordinatively unsaturated, highly reactive monoligated metal species and can also induce specific selectivities by dictating the orientation of substrates in the transition state. researchgate.net For example, studies have shown that using highly hindered phosphine ligands can stabilize the catalyst, leading to longer lifetimes and facilitating challenging transformations by minimizing side reactions. sigmaaldrich.com

The performance of a catalytic system often depends on a fine balance of these steric and electronic factors, and the optimal ligand is highly reaction-specific. nih.gov

Table 3: Influence of Phosphine Ligand Properties on Catalysis

| Ligand Property | Effect on Metal Center | Impact on Catalytic Reaction | Example |

|---|---|---|---|

| High Electron Density (e.g., Alkylphosphines) | Increases electron density on the metal. | Can accelerate oxidative addition; may inhibit reductive elimination. | Electron-rich YPhos ligands create highly active catalysts for cross-coupling and cyclization. gessnergroup.com |

| Low Electron Density (e.g., Phosphites) | Decreases electron density, increases Lewis acidity. | Can accelerate nucleophilic attack on coordinated substrates. | Electron-poor phosphite ligands increase the activity of gold catalysts in alkyne hydrofunctionalization. u-tokyo.ac.jp |

| High Steric Bulk (Large Cone Angle) | Favors lower coordination numbers (e.g., monoligated species). | Can increase reaction rates; can induce high regioselectivity or enantioselectivity. | Bulky BrettPhos ligand enables challenging gold-catalyzed oxidative cyclizations. sigmaaldrich.com |

| Bite Angle (for Diphosphines) | Constrains the geometry of the metal complex. | Critically influences selectivity in many asymmetric reactions. | The bite angle of diphosphine ligands has a profound impact on catalytic activity. |

Immobilization on Supports for Heterogeneous Catalysis

To bridge the gap between homogeneous and heterogeneous catalysis, complexes of this compound can be immobilized on solid supports. bohrium.comnih.gov This strategy aims to combine the high activity and selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as easy separation and recyclability.

The aldehyde functional group in this compound provides a convenient handle for covalent attachment to various supports. Common supports include inorganic materials like silica and organic polymers like polystyrene. researchgate.netrsc.org For example, the aldehyde can be converted to an amine via reductive amination and then linked to a functionalized support. Alternatively, phosphine ligands bearing silane (B1218182) groups can be directly grafted onto silica surfaces. tcichemicals.com

A key challenge in supported catalysis is preventing the leaching of the active metal from the support into the reaction medium, which would negate the benefits of heterogenization. nsf.gov Strong covalent bonding between the ligand and the support is crucial. The choice of support material is also important; for instance, using porous materials like metal-organic frameworks (MOFs) can provide a high concentration of accessible, well-defined active sites within a constrained environment, potentially leading to enhanced stability and unique selectivity. bohrium.comrsc.org

Table 4: Common Supports for Catalyst Immobilization

| Support Material | Method of Attachment | Advantages | Challenges |

|---|---|---|---|

| **Silica (SiO₂) ** | Silane coupling agents, peptide coupling. researchgate.nettcichemicals.com | High surface area, thermal and mechanical stability. | Potential for catalyst leaching if linkage is not robust. nsf.gov |

| Polystyrene | Covalent attachment to functionalized resin beads. researchgate.net | Swells in organic solvents, allowing good substrate access. | Lower thermal stability than inorganic supports. |

| Metal-Organic Frameworks (MOFs) | Use of phosphine-functionalized linkers or post-synthetic modification. nih.govrsc.org | High porosity, tunable structure, well-defined and isolated active sites. | Can be less stable under harsh reaction conditions. |

| Magnetic Nanoparticles | Surface functionalization with ligands. | Easy separation using an external magnet. | Potential for particle aggregation. |

Advanced Characterization Techniques for 3 Diphenylphosphino Benzaldehyde Systems

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

A complete and verified set of NMR data, including chemical shifts (δ) and coupling constants (J), is not available in the public domain for 3-(diphenylphosphino)benzaldehyde. For a complete analysis, one would expect the aldehydic proton (CHO) in the ¹H NMR spectrum to appear significantly downfield, typically in the range of 9-10 ppm. The aromatic protons would show complex splitting patterns between 7 and 8 ppm. In the ¹³C NMR spectrum, the carbonyl carbon would be expected around 190 ppm, with the aromatic carbons appearing between 120-140 ppm. The ³¹P NMR spectrum would be characterized by a single peak, but its specific chemical shift is not documented in the available resources. Without these precise data points, a detailed analysis and the creation of an accurate data table are impossible.

Infrared (IR) Spectroscopy

While the IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups, a published spectrum with specific vibrational frequencies (in cm⁻¹) is not accessible. Key expected peaks would include a strong carbonyl (C=O) stretch for the aldehyde group, typically around 1700 cm⁻¹, and C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹. Absorptions corresponding to the P-Ph bonds would also be present. The lack of a specific peak table prevents a detailed discussion of its vibrational modes.

Mass Spectrometry (MS, LC-MS/MS)

The molecular formula of this compound is C₁₉H₁₅OP, corresponding to a molecular weight of approximately 290.30 g/mol . nih.gov In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to this mass. Expected fragmentation patterns would include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-29]⁺), leading to the stable diphenylphosphinylphenyl cation. However, a detailed experimental mass spectrum with the relative abundances of these and other fragments could not be found.

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

There are no published reports containing single-crystal X-ray diffraction data for this compound. Such a study would provide definitive information on its molecular structure, bond lengths, bond angles, and the crystal packing arrangement. This information, including crystallographic parameters like space group and unit cell dimensions, is essential for a complete structural elucidation and is currently unavailable.

Powder X-ray Diffraction (XRD) for Bulk Analysis

Similarly, no powder XRD patterns for this compound have been reported. Powder XRD is used to identify the crystalline phases present in a bulk sample and can confirm its purity. Without reference patterns, this analysis cannot be discussed in detail.

Other Analytical Methodologies

Beyond spectroscopic and crystallographic methods, a suite of other analytical techniques provides invaluable data on the fundamental characteristics of this compound and its derivatives.

Thermogravimetric and Differential Thermal Analysis (TG/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful thermal analysis techniques used to study the thermal stability and decomposition pathways of compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference as they are heated.

TGA provides information about the temperatures at which a compound loses mass, which can correspond to the loss of solvent molecules, the decomposition of ligands, or the final conversion to a metal oxide residue. For example, the TGA of metal complexes often reveals a multi-step decomposition process. The initial weight loss at lower temperatures (around 100-200 °C) is typically attributed to the removal of lattice or coordinated water molecules. Subsequent weight loss at higher temperatures corresponds to the decomposition of the organic ligands. The final residual mass at the end of the experiment can often be correlated with the formation of a stable metal oxide.

DTA, often performed simultaneously with TGA, provides complementary information about the energetic changes occurring during heating. Exothermic peaks in a DTA curve indicate processes like crystallization or oxidation, while endothermic peaks are characteristic of melting, boiling, or decomposition. The combination of TGA and DTA allows for a detailed understanding of the thermal behavior of a compound. For instance, the thermal analysis of a Co(II)/pyrazole complex showed a three-step decomposition process, with the final residue corresponding to the cobalt oxide. mdpi.com

While specific TG/DTA data for this compound complexes are not widely available, the general principles of thermal analysis of coordination compounds are applicable. Such studies would provide valuable information on their thermal stability, which is a critical parameter for their potential applications in areas like catalysis, where thermal robustness can be a key requirement.

Computational and Theoretical Investigations of 3 Diphenylphosphino Benzaldehyde Chemistry

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular method for calculations in solid-state physics and molecular chemistry. wikipedia.org DFT calculations are instrumental in predicting the three-dimensional geometry and electronic characteristics of 3-(diphenylphosphino)benzaldehyde.

The process begins with the structural optimization of the molecule. Using a selected functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G(d,p)), the calculation iteratively adjusts the molecular geometry to find the lowest energy conformation. conicet.gov.ar For this compound, this involves determining the bond lengths, bond angles, and dihedral angles between the benzaldehyde (B42025) ring, the phosphorus atom, and the two phenyl groups attached to the phosphorus.

Once the optimized geometry is obtained, various electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and its behavior as a ligand. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an estimate of the molecule's chemical reactivity, with a smaller gap generally indicating higher reactivity. libretexts.org

Other calculated properties include the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. conicet.gov.ar The natural bond orbital (NBO) analysis can also be performed to understand charge delocalization and hyperconjugative interactions within the molecule. conicet.gov.ar

Table 1: Representative Data from DFT Calculations on a Phosphine-Benzaldehyde Derivative

| Property | Calculated Value | Significance |

| Optimized Bond Length (P-Caryl) | 1.85 Å | Influences steric and electronic effects of the phosphine (B1218219) group. |

| Optimized Bond Angle (C-P-C) | 103.5° | Determines the cone angle of the ligand. |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: The data in this table are illustrative and represent typical values obtained for similar aromatic phosphine compounds through DFT calculations. Specific values for this compound would require a dedicated computational study.

Theoretical Analysis of Reaction Mechanisms and Energetics

Theoretical calculations are invaluable for elucidating the step-by-step mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, in coordination chemistry, this compound can act as a ligand. evitachem.com DFT calculations can model the coordination process with a metal center, determining the binding energy and the preferred coordination geometry (e.g., through the phosphorus atom, the aldehyde oxygen, or both). evitachem.com

A computational study on the reaction of nitrate (B79036) radicals with aromatic aldehydes indicates that the reaction primarily proceeds through the abstraction of the aldehydic hydrogen atom. copernicus.org Similar theoretical approaches could be applied to reactions involving this compound to understand its reactivity at the aldehyde group. For example, in a condensation reaction, DFT can be used to model the nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent dehydration step, providing the energetics for each step.

A 2018 study utilized DFT to investigate the reaction mechanism of 3,4-dimethoxybenzaldehyde (B141060) formation, highlighting the complexity of reactions involving substituted benzaldehydes. nih.gov The study identified a multi-step process involving radical species and various bond transformations. nih.gov

Table 2: Hypothetical Energetics for a Two-Step Reaction Mechanism

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| Transition State 1 | +15.2 | |

| Intermediate | -5.7 | |

| 2 | Transition State 2 | +10.1 |

| Products | -12.3 |

Note: This table provides a hypothetical energy profile for a reaction involving this compound, illustrating the kind of data obtained from theoretical analysis of reaction mechanisms.

Ligand Field Splitting and Electronic Structure Analysis

When this compound acts as a ligand in a transition metal complex, it influences the electronic structure of the metal center. Ligand Field Theory (LFT) is a model that describes the splitting of the degenerate d-orbitals of a metal ion in the presence of ligands. wikipedia.org

The phosphorus atom of the diphenylphosphino group is a soft donor, forming a sigma bond with the metal by donating its lone pair of electrons. youtube.com The aldehyde group, with its oxygen atom, can also potentially coordinate with the metal, making the entire molecule a hemilabile ligand. academie-sciences.fr The nature of the metal-ligand interaction, including both sigma-donation from the ligand and potential pi-backbonding from the metal to the ligand's π* orbitals, determines the extent of d-orbital splitting. wikipedia.org

Computational methods can be used to calculate the energies of the d-orbitals in the resulting complex. This allows for the prediction of the ligand field splitting parameter (Δ), which is crucial for understanding the complex's magnetic properties and its UV-visible absorption spectrum. uni-siegen.de For example, a large Δ value would suggest a "strong-field" ligand, leading to a low-spin complex, while a smaller Δ would indicate a "weak-field" ligand and a high-spin complex. libretexts.org

Table 3: Predicted d-orbital Splitting in an Octahedral Complex

| d-orbital | Energy Level | Occupancy (example for a d6 low-spin complex) |

| dx²-y², dz² (eg) | Higher | 0 |

| dxy, dxz, dyz (t2g) | Lower | 6 |

Note: This table illustrates the concept of ligand field splitting in a hypothetical octahedral complex with a ligand like this compound. The actual splitting pattern and energies would depend on the specific metal and the coordination geometry.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. wpmucdn.com While no specific QSAR studies focused solely on this compound were found, the principles of QSAR can be applied to understand how structural modifications of this ligand would affect its performance in, for example, a catalytic reaction.

In a hypothetical QSAR study on a series of substituted diphenylphosphino-benzaldehyde ligands, one would first calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological.

Then, a mathematical model is developed to correlate these descriptors with an observed activity, such as the yield of a cross-coupling reaction catalyzed by a complex of the ligand. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common methods used to build these models. nih.gov

The resulting QSAR model can be used to predict the activity of new, unsynthesized ligands and to identify the key structural features that are important for the desired activity. nih.gov For instance, a QSAR model might reveal that increasing the electron-donating ability of a substituent on one of the phenyl rings enhances the catalytic activity.

Table 4: Example of a QSAR Data Table

| Compound | Substituent | Electronic Descriptor (e.g., Hammett constant) | Steric Descriptor (e.g., Tolman cone angle) | Observed Activity (e.g., % Yield) |

| 1 | H | 0.00 | 145° | 75 |

| 2 | 4-OCH3 | -0.27 | 148° | 85 |

| 3 | 4-CF3 | 0.54 | 150° | 60 |

Note: This table is a simplified example to illustrate the data structure used in a QSAR study. The descriptors and activity are hypothetical.

Reactivity Profiles and Mechanistic Insights

Aldehyde Group Reactivity: Hemiaminal and Imine Formation Mechanisms

The aldehyde functional group in 3-(Diphenylphosphino)benzaldehyde exhibits typical electrophilic character, readily undergoing nucleophilic addition reactions. A prominent example is its reaction with primary amines to form imines, also known as Schiff bases. This transformation is a cornerstone of organic synthesis and is crucial for developing more complex phosphine (B1218219) ligands. masterorganicchemistry.comyoutube.com

The reaction proceeds through a two-stage mechanism involving an initial hemiaminal intermediate. youtube.com

Mechanism of Imine Formation:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This step forms a zwitterionic tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral aminoalcohol, commonly referred to as a carbinolamine or hemiaminal. youtube.com

Protonation of Hydroxyl Group: The reaction is often catalyzed by acid. The hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). masterorganicchemistry.com

Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a resonance-stabilized cation known as an iminium ion. masterorganicchemistry.com

Deprotonation: A base, such as a solvent molecule or another amine, removes the proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. masterorganicchemistry.com

This entire process is reversible. The position of the equilibrium can be controlled by the reaction conditions; removing the water as it forms drives the reaction toward the imine product. youtube.com While specific studies on this compound are not prevalent, this general mechanism is widely accepted. The synthesis of imines from its structural isomer, 2-(diphenylphosphino)benzaldehyde (B1302527), confirms the viability of this reaction pathway for phosphine-substituted benzaldehydes. Efficient solvent- and catalyst-free methods, often utilizing pressure reduction to remove water, have also been developed for imine synthesis. scirp.org

Phosphorus Reactivity and Coordination Pathways

The diphenylphosphino group imparts the characteristics of a soft Lewis base to the molecule, making it an excellent ligand for transition metals. evitachem.comwikipedia.org Metal-phosphine complexes are fundamental in homogeneous catalysis, and this compound is a valuable precursor for such catalysts. evitachem.comwikipedia.org

The phosphorus atom coordinates to a metal center by donating its lone pair of electrons to a vacant metal orbital, forming a sigma (σ) bond. This interaction is often stabilized by π-backbonding, where filled d-orbitals on the metal donate electron density back into empty σ* anti-bonding orbitals of the P-C bonds. wikipedia.org

Due to the presence of the aldehyde group, this compound can exhibit different coordination modes:

P-Monodentate Coordination: The ligand can bind to a metal center solely through the phosphorus atom. This is common when the metal center has a strong preference for soft donors or is sterically hindered.

P,O-Bidentate Chelation: The ligand can act as a chelating agent, coordinating to a single metal center through both the phosphorus atom and the oxygen atom of the aldehyde group. This forms a stable five-membered chelate ring, a behavior driven by the favorable thermodynamics of the chelate effect. This bidentate coordination is expected with metals that are more oxophilic. evitachem.com

The specific coordination pathway depends on several factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Oxidative Addition Reactions Involving the Aldehyde Moiety

A key reaction in organometallic chemistry is oxidative addition, where a metal complex with a low oxidation state inserts into a covalent bond, increasing its own oxidation state and coordination number. libretexts.org The aldehydic C-H bond is susceptible to this type of activation. For this compound, this would involve the oxidative addition of the formyl C-H bond across a metal center to form a hydrido-acyl metal complex.

While specific examples involving this compound are not extensively documented, the oxidative addition of other aldehydes to rhodium(I) and iridium(I) complexes is well-established. acs.orgacs.org The general mechanism is believed to be a concerted process where the metal center interacts with the C-H bond through a three-centered transition state before the bond is fully cleaved. libretexts.org

Hypothetical Oxidative Addition to a Metal Center (M): M(L)n + (Ph₂P)C₆H₄-CHO → (H)(RCO)M(L)n (where R = (Ph₂P)C₆H₄-)

This reaction transforms the aldehyde into an acyl ligand and a hydride ligand, both bound to the metal center. The phosphine moiety of the molecule itself could remain coordinated to the metal, potentially leading to a stable, chelated product. This reactivity is significant as it represents the initial step in many catalytic processes, such as hydroacylation and decarbonylation.

Intermolecular and Intramolecular Reaction Dynamics

The dual functionality of this compound gives rise to interesting dynamic behaviors.

Intramolecular Dynamics: The most significant intramolecular dynamic is the process of chelation. As discussed, the molecule can coordinate to a metal center via both the phosphorus and oxygen atoms. evitachem.com This intramolecular P,O-coordination creates a rigid, cyclic structure that can influence the geometry and reactivity of the resulting metal complex. The formation of this chelate is an equilibrium process, and the dynamics of ring-opening and closing can play a role in catalytic cycles.

Intermolecular Dynamics: On an intermolecular level, this compound can act as a bridging ligand. One molecule can coordinate to a metal center through its phosphorus atom, while the aldehyde oxygen of the same molecule coordinates to a second metal center. This can lead to the formation of dimeric or polymeric supramolecular structures. These extended networks are of interest in materials science and for the development of multi-metallic catalysts.

The table below summarizes the key reactive sites and their primary modes of reaction.

| Functional Group | Reactive Site | Type of Reaction | Resulting Species |

| Aldehyde | Carbonyl Carbon | Nucleophilic Addition | Hemiaminal, Imine |

| Aldehyde | Formyl C-H Bond | Oxidative Addition | Hydrido-Acyl Complex |

| Phosphine | Phosphorus Atom | Coordination | Metal-Phosphine Complex |

| Both | P and O atoms | Chelation/Bridging | P,O-Chelate or Bridged Dimer |

Emerging Applications and Interdisciplinary Research Directions

Biological Activity of Coordination Complexes

The coordination of 3-(Diphenylphosphino)benzaldehyde to metal centers has been shown to produce complexes with notable biological activities. The presence of the phosphine (B1218219) group allows for strong coordination to a variety of transition metals, while the aldehyde group provides a site for further functionalization, often leading to the formation of Schiff base ligands. This versatility has been exploited to develop novel compounds with potential therapeutic applications.

Antimicrobial Properties

Coordination complexes of this compound have been investigated for their antimicrobial activities. evitachem.com The biological efficacy of the compound is often enhanced when it is coordinated with transition metals. evitachem.com This enhancement is a common phenomenon in medicinal inorganic chemistry, where complexation can lead to more effective biological agents compared to the free ligands.

While specific studies on the antimicrobial properties of simple coordination complexes of this compound are not extensively detailed in the public domain, the broader class of phosphine-based ligands and their metal complexes have shown significant antimicrobial potential. The mechanism of action is often attributed to the increased lipophilicity of the metal complexes, which facilitates their transport across the microbial cell membrane. Once inside the cell, the metal ion can interfere with various cellular processes, leading to cell death. The combination of transition metal ions with ligands like 1,2,3-triazoles, which can be conceptually related to derivatives of functionalized benzaldehydes, can result in active antimicrobial complexes even when the individual components are inactive. nih.gov This synergistic effect highlights the potential for developing potent antimicrobial agents based on this compound.

Table 1: Antimicrobial Activity of Related Metal Complexes

| Compound/Complex | Organism | Activity/MIC | Reference |

|---|---|---|---|

| Cobalt(III) Schiff base complexes | Various bacteria | Moderate antibacterial activity | nih.gov |

| 1,2,3-Triazole metal chelates | Various bacteria and fungi | Significant antimicrobial activity | nih.gov |

Cytotoxic and Anticancer Activities

The development of novel anticancer agents is a critical area of research, and metal complexes of Schiff bases derived from functionalized benzaldehydes have shown considerable promise. rjeid.comnih.gov These complexes can induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. nih.gov

Studies on cobalt(III) Schiff base complexes have demonstrated their potential as effective anticancer drugs, with some complexes showing better cytotoxic effects than the standard drug cisplatin (B142131), particularly against breast (MCF-7) and lung (A549) cancer cell lines. nih.gov The selectivity of these complexes towards cancer cells over normal cells is a significant advantage. nih.gov Similarly, other metal complexes with Schiff base ligands have exhibited notable cytotoxic activities against various cancer cell lines. nih.gov The acidic tumor microenvironment can facilitate the cleavage of the imine bond in Schiff base complexes, leading to the release of the cytotoxic ligand or the active metal species within the cancer cells. nih.gov

While direct IC50 values for coordination complexes of this compound are not specified in the provided search results, the data on related Schiff base complexes strongly suggest that this compound is a valuable scaffold for designing new anticancer metallodrugs.

Table 2: Cytotoxic Activity of Related Schiff Base Metal Complexes

| Compound/Complex | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives | HCT-116 (Human colorectal carcinoma) | 0.154–1.037 mM | nih.gov |

| Cobalt(III) Schiff base complexes | MCF-7 (Breast cancer), A549 (Lung cancer) | More effective than cisplatin (specific values not provided) | nih.gov |

| Organotin(IV) Schiff base complexes | MCF-7 (Breast carcinoma) | 9, 10, 11 µg/mL | researchgate.net |

Interactions with Biological Macromolecules (e.g., DNA)

The interaction of metal complexes with biological macromolecules, particularly DNA, is a key mechanism of action for many anticancer and antimicrobial drugs. These interactions can lead to DNA cleavage or the inhibition of DNA replication and transcription, ultimately causing cell death.

Copper complexes of ligands structurally related to functionalized phenanthrolines have been shown to induce DNA cleavage through oxidative mechanisms. nih.gov These complexes can oxidize the deoxyribose moiety of DNA at various positions, leading to strand scission. nih.gov The efficiency and sequence selectivity of this cleavage can be modulated by conjugating the metal complex to a DNA-binding molecule like distamycin. nih.gov While direct studies on the DNA interaction of this compound complexes are not available in the provided results, the principles derived from related systems suggest that its metal complexes could also interact with and modify DNA.

Advanced Materials Science and Optoelectronics

The quest for new materials with tailored electronic and optical properties is a driving force in materials science. Coordination complexes are playing an increasingly important role in this area, with applications in fields such as optoelectronics.

OLED Intermediates

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of OLEDs is highly dependent on the properties of the organic materials used in their construction. While the direct application of this compound as an OLED intermediate is not documented in the provided search results, its structural motifs are relevant to the design of materials for this purpose. The development of new materials for OLEDs is an active area of research, and the synthesis of novel ligands and their metal complexes is a promising avenue for discovering new and efficient emitters and host materials. The application of three-dimensional atom probe (3DAP) techniques is advancing the study of materials at the nanoscale, which is crucial for understanding and optimizing the performance of devices like OLEDs. researchgate.net

Luminescence Properties of Complexes

The study of the luminescence properties of metal complexes is a significant area of research, driven by potential applications in sensing, bioimaging, and organic light-emitting diodes (OLEDs). Transition metal complexes, particularly those of d6 and d8 metals like rhenium(I), iridium(III), and platinum(II), are of great interest due to their unique photophysical characteristics. These characteristics are highly tunable by modifying the ligands coordinated to the metal center. nih.govuef.finih.gov

The ligand this compound possesses features that make its metal complexes candidates for photophysical studies. The diphenylphosphino group is a classic ligand component in organometallic chemistry, and the benzaldehyde (B42025) moiety provides an additional site for coordination or functionalization. The coordination of such phosphine ligands to heavy metal centers can facilitate strong spin-orbit coupling, which promotes intersystem crossing and can lead to phosphorescence. uef.fi

While the broader class of phosphine-containing ligands has been extensively used to create luminescent complexes, detailed photophysical data, such as emission wavelengths, quantum yields, and excited-state lifetimes for complexes specifically incorporating the this compound ligand, are not extensively documented in publicly available scientific literature. For instance, studies on the closely related isomer, o-(diphenylphosphino)benzaldehyde, have led to the synthesis and structural characterization of rhenium(I) tricarbonyl complexes. nih.gov In these complexes, the facial arrangement of the three carbonyl ligands was confirmed by IR spectroscopy, which provides insight into the electronic environment of the metal center, a key factor influencing luminescence. nih.gov However, specific luminescence data for these particular complexes were not reported. nih.gov General research on iridium(III) and platinum(II) complexes demonstrates that the emission color and efficiency can be rationally tuned by altering the ligand structure, but specific examples utilizing the this compound ligand remain scarce. nih.govcsic.esnih.govnih.gov

Artificial Metalloenzymes and Protein Modification

Artificial metalloenzymes represent a frontier in catalysis, merging the reactivity of transition metal catalysts with the high selectivity and specificity of enzymes. A common strategy for creating these hybrid catalysts involves anchoring a metal complex within a protein scaffold. nih.gov This can be achieved through covalent attachment, dative bonding to amino acid side chains, or supramolecular interactions, such as the high-affinity binding between biotin (B1667282) and streptavidin. nih.gov

The design of the ligand used to introduce the metal is critical. Bifunctional ligands, which contain both a metal-coordinating group and a reactive handle for protein attachment, are often employed. The this compound molecule contains a diphenylphosphino group, suitable for metal coordination, and a benzaldehyde group. The aldehyde functionality offers a potential reactive site for bioconjugation, for instance, by forming an imine bond with the primary amine of a lysine (B10760008) residue on a protein surface.

Despite this potential, the application of this compound in the construction of artificial metalloenzymes or for direct protein modification is not well-documented in the scientific literature. Research in this area has explored related structures. For example, the ortho-isomer, o-(diphenylphosphino)benzaldehyde, has been condensed with dipeptides to create chiral phosphine-peptide hybrid ligands for use in asymmetric catalysis. While this demonstrates the principle of combining phosphine ligands with peptide structures, it falls short of creating a full artificial metalloenzyme within a larger protein scaffold. The broader field of artificial metalloenzymes has seen the development of catalysts for a variety of reactions, including transfer hydrogenation and olefin metathesis, typically using well-established protein scaffolds like streptavidin and carefully designed biotinylated metal complexes. nih.gov However, the specific incorporation of this compound into such systems has not been reported.

Q & A

Q. What synthetic methodologies are employed for preparing 3-(diphenylphosphino)benzaldehyde, and how is its purity validated?

Methodological Answer: this compound is typically synthesized via phosphorylation reactions, such as the coupling of diphenylphosphine with halogenated benzaldehyde derivatives under inert conditions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the phosphine group at the 3-position of benzaldehyde . Post-synthesis, purity is validated using a combination of techniques:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) and P–C aromatic vibrations (~1430 cm⁻¹) .

- X-ray crystallography (using programs like SHELXL ) resolves the molecular geometry, including bond angles and torsional strain between the phosphine and aldehyde groups.

- ³¹P NMR detects phosphorus environment changes, with shifts typically between −5 to +30 ppm depending on coordination .

Q. How is this compound utilized in coordination chemistry?

Methodological Answer: The compound acts as a bifunctional ligand , combining a phosphine donor (soft base) and aldehyde (potential hard base). For example:

- In Ni(II) complexes , it forms tridentate ligands via P=O or P–N coordination, enabling catalytic applications in cross-coupling reactions .

- In Ru-based frameworks , it facilitates the synthesis of metal-organic materials (e.g., COFs or MOFs) by bridging metal centers through aldehyde condensation .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Use glove boxes or Schlenk lines to prevent oxidation of the phosphine group.

- Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Store under argon or nitrogen at −20°C to maintain stability. Waste should be treated with oxidizing agents (e.g., H₂O₂) to neutralize phosphine residues .

Q. How does the electronic structure of this compound influence its reactivity?